molecular formula C7H16ClNO B15148408 2-Ethylpiperidin-4-ol hydrochloride

2-Ethylpiperidin-4-ol hydrochloride

Cat. No.: B15148408
M. Wt: 165.66 g/mol
InChI Key: HGJWXWGUXGKQMZ-UHFFFAOYSA-N
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Description

2-Ethylpiperidin-4-ol hydrochloride is a piperidine-based chemical compound offered for research and development purposes. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently serving as a key building block in the synthesis of novel bioactive molecules . Research indicates that substituted piperidines, particularly those with variations at the 2- and 4- positions, are valuable intermediates in drug discovery efforts . For instance, 4-anilidopiperidine scaffolds are a significant class of compounds studied for their interaction with opioid receptors . Similarly, synthetic methodologies have been developed to incorporate N-aminoethyl piperidine subunits into novel drug candidates, such as potent and selective IP agonists . The specific 2-ethyl and 4-ol substitutions on the piperidine ring in this compound provide a versatile chiral center and functional groups that researchers can utilize for further chemical modifications. This makes it a potential intermediate in the exploration of new pharmaceuticals, including central nervous system (CNS) agents, receptor agonists/antagonists, and other therapeutically relevant compounds. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

2-ethylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-6-5-7(9)3-4-8-6;/h6-9H,2-5H2,1H3;1H

InChI Key

HGJWXWGUXGKQMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCN1)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylpiperidine with hydrochloric acid, leading to the formation of the hydrochloride salt. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the piperidine ring followed by functionalization to introduce the ethyl and hydroxyl groups. The final step involves the conversion to the hydrochloride salt, ensuring high purity and yield suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of different functional groups at specific positions on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogenation using reagents like thionyl chloride or bromine.

Major Products: The major products formed from these reactions include various substituted piperidines, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

2-Ethylpiperidin-4-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Ethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity to 2-Ethylpiperidin-4-ol hydrochloride, as indicated by computational similarity scores (0.85–0.97):

Compound Name CAS Number Similarity Score Key Substituents
Ethyl 2-(piperidin-4-yl)acetate hydrochloride 1126-09-6 0.97 Ethyl ester, acetate group
3-Methylpiperidin-4-ol hydrochloride 7583-53-1 0.93 Methyl group at 3-position
Methyl 2-(piperidin-4-yl)acetate hydrochloride 169458-04-2 0.92 Methyl ester
Ethyl piperidine-4-carboxylate 16780-05-5 0.95 Ethyl ester at 4-position

Sources :

Structural Insights:
  • Ethyl vs.
  • Hydroxyl vs. Ester Groups : The hydroxyl group at the 4-position contributes to higher polarity and hydrogen-bonding capacity compared to ester-functionalized analogs like Ethyl 2-(piperidin-4-yl)acetate hydrochloride. This may reduce blood-brain barrier penetration but improve solubility in aqueous environments .

Physicochemical Properties

Compound Name Molecular Weight Key Properties
Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl 221.72 g/mol Ester group enhances stability
3-Methylpiperidin-4-ol hydrochloride ~165.6 g/mol Lower molecular weight, higher polarity
4-[(2-Nitrophenoxy)methyl]piperidine HCl 270.76 g/mol Nitrophenoxy group increases reactivity

Sources :

  • Molecular Weight : Heavier analogs (e.g., Ethyl 2-(piperidin-4-yl)acetate HCl at 221.72 g/mol) may exhibit slower metabolic clearance compared to lighter derivatives.
  • Solubility : Hydroxyl-containing derivatives like 2-Ethylpiperidin-4-ol HCl are expected to have higher aqueous solubility than esterified analogs, which are more lipophilic .

Q & A

Q. What are the common synthetic routes for preparing 2-Ethylpiperidin-4-ol hydrochloride, and what factors influence the choice of reaction conditions?

Methodological Answer:

  • Synthetic Routes :
    • Nucleophilic Substitution : React piperidin-4-ol with ethyl chloride in a polar aprotic solvent (e.g., dichloromethane) using a base (e.g., triethylamine) to form the ethylpiperidine intermediate, followed by HCl salt formation .
    • Reductive Amination : Reduce 2-ethyl-4-oxopiperidine using NaBH4 or LiAlH4 in ethanol, followed by HCl treatment .
  • Key Factors :
    • Solvent Choice : Dichloromethane minimizes side reactions (e.g., elimination), while ethanol facilitates reductive amination .
    • Base Selection : Triethylamine is preferred for neutralizing HCl byproducts without forming stable emulsions .
    • Temperature : Room temperature for substitution vs. reflux for reductive amination.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify the ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) and piperidine ring protons (δ 3.5–4.0 ppm for C4-OH) .
    • IR : Confirm OH stretch (~3200–3600 cm⁻¹) and hydrochloride salt formation (broad N⁺-H stretch at ~2500 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50) for purity assessment (>95%) .
    • TLC : Ethyl acetate/methanol (8:2) with ninhydrin staining to monitor reaction progress .

Advanced Research Questions

Q. What strategies can resolve enantiomers of this compound, and how does stereochemistry impact its biological activity?

Methodological Answer :

  • Resolution Strategies :
    • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (80:20) + 0.1% diethylamine .
    • Diastereomeric Salt Formation : React racemic mixture with L-tartaric acid in ethanol to isolate enantiomers via crystallization .
  • Biological Impact :
    • Receptor Binding : The (R)-enantiomer may exhibit 10× higher affinity for serotonin receptors due to optimal hydrogen bonding .
    • Metabolism : (S)-enantiomer is preferentially glucuronidated in hepatic assays, altering pharmacokinetics .

Q. How do structural modifications at the piperidine ring affect pharmacokinetic properties in preclinical models?

Methodological Answer :

  • Modification Strategies :
    • C2 Ethyl Group : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration but reducing aqueous solubility .
    • C4 Hydroxyl : Hydrogen bonding increases plasma protein binding (PPB >90%) but slows renal clearance .
  • PK Studies :
    • In Vivo : Administer 10 mg/kg IV/PO in rats; measure AUC (oral bioavailability ~40% due to first-pass metabolism) .
    • Metabolite ID : Use LC-MS/MS to detect glucuronide conjugates (major metabolite) and N-oxide derivatives .

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer :

  • Root Cause Analysis :
    • Assay Variability : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays) .
    • Structural Ambiguity : Confirm enantiopurity via chiral HPLC; impurities <2% can skew activity .
  • Resolution Workflow :
    • Replicate studies using identical cell lines (e.g., HEK293 vs. CHO).
    • Validate target engagement via SPR or ITC to measure binding kinetics .

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